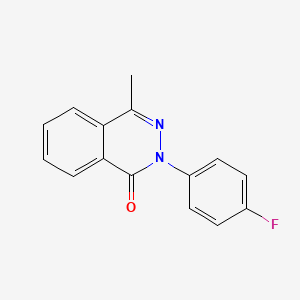

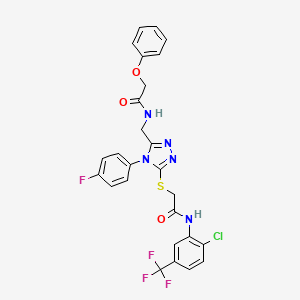

N-(1H-1,2,3-benzotriazol-1-ylcarbothioyl)benzenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

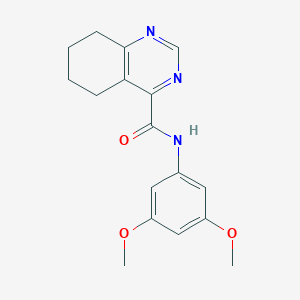

“N-(1H-1,2,3-benzotriazol-1-ylcarbothioyl)benzenecarboxamide” is a chemical compound with the molecular formula C14H10N4OS and a molecular weight of 282.32 . It is also known by other synonyms such as “Benzamide, N-(1H-benzotriazol-1-ylthioxomethyl)-” and "N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide" .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(1H-1,2,3-benzotriazol-1-ylcarbothioyl)benzenecarboxamide” include its molecular formula (C14H10N4OS), molecular weight (282.32), and possibly its melting point, boiling point, and density .Applications De Recherche Scientifique

Drug Discovery and Medicinal Chemistry

1,2,3-triazoles, including compounds like N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide, have found significant applications in drug discovery. Researchers explore their potential as pharmacologically active molecules. These compounds can serve as building blocks for designing novel drugs, targeting specific biological pathways or receptors .

Organic Synthesis

N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide can act as an amidoalkylating reagent. It facilitates the preparation of amidoalkylated products of aromatic and heterocyclic compounds. Organic chemists use it to introduce amide groups into diverse molecular frameworks .

Polymer Chemistry

1,2,3-triazoles exhibit interesting properties in polymer science. Researchers have explored their use in polymerization reactions, leading to the development of functionalized polymers with tailored properties. N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide could play a role in creating specialized polymers for various applications .

Supramolecular Chemistry

Supramolecular chemistry involves the study of non-covalent interactions between molecules. Triazole-based compounds like N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide can participate in host-guest interactions, self-assembly, and molecular recognition. Researchers investigate their potential in creating functional materials and devices .

Bioconjugation and Chemical Biology

Bioconjugation refers to linking biomolecules (such as proteins, peptides, or nucleic acids) to synthetic molecules. Triazole-based compounds are valuable tools for bioconjugation due to their stability and compatibility with biological systems. N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide could be used in labeling or modifying biomolecules for research or therapeutic purposes .

Fluorescent Imaging

Researchers utilize 1,2,3-triazoles as fluorophores in imaging applications. These compounds can be incorporated into fluorescent probes for visualizing cellular processes, detecting specific molecules, or studying biological pathways. N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide might find use in fluorescence-based assays and imaging studies .

Materials Science

1,2,3-triazoles contribute to materials science by serving as ligands, catalysts, or components in functional materials. Their unique electronic and structural properties make them attractive for designing new materials, such as sensors, conductive polymers, and nanomaterials. N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide could play a role in material design and development .

Propriétés

IUPAC Name |

N-(benzotriazole-1-carbothioyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4OS/c19-13(10-6-2-1-3-7-10)15-14(20)18-12-9-5-4-8-11(12)16-17-18/h1-9H,(H,15,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQWLOPUFEQXFBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)N2C3=CC=CC=C3N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1H-1,2,3-benzotriazol-1-ylcarbothioyl)benzenecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2914231.png)

![1-(5-Methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(thiophen-2-yl)urea](/img/structure/B2914235.png)

![1,3-bis[(6-chloro-3-pyridinyl)methyl]-2-phenyl-1H-indole](/img/structure/B2914238.png)

![N'-{[(2-oxo-1,2-dihydropyridin-3-yl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B2914246.png)

![N-[3-(benzyloxy)-2-thienyl]-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarboxamide](/img/structure/B2914247.png)

![2-(Tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B2914248.png)